

# 2-((2-Nitrophenyl)thio)benzoic acid molecular structure and weight

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## Compound of Interest

Compound Name: 2-((2-Nitrophenyl)thio)benzoic acid

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## Technical Guide: 2-((2-Nitrophenyl)thio)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and a detailed synthetic protocol for **2-((2-Nitrophenyl)thio)benzoic acid**. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

## Molecular Structure and Properties

**2-((2-Nitrophenyl)thio)benzoic acid** is an organic compound featuring a thioether linkage between a benzoic acid and a nitrophenyl group. The presence of both a carboxylic acid and a nitro functional group makes it a molecule of interest for further chemical modifications and biological screening.

Data Presentation

Property	Value	Source
Molecular Formula	C <sub>13</sub> H <sub>9</sub> NO <sub>4</sub> S	[1]
Molecular Weight	275.28 g/mol	[1]
CAS Number	19806-43-0	[1][2]

## Synthesis of 2-((2-Nitrophenyl)thio)benzoic acid

The synthesis of **2-((2-Nitrophenyl)thio)benzoic acid** can be achieved via an Ullmann condensation reaction. This type of reaction is a copper-promoted nucleophilic aromatic substitution that is well-suited for the formation of aryl thioethers.[3][4] The following protocol is adapted from established methods for the synthesis of 2-arylthiobenzoic acids.[5]

### Experimental Protocol: Ullmann Condensation for the Synthesis of 2-((2-Nitrophenyl)thio)benzoic acid

This protocol describes the copper-catalyzed reaction between 2-chlorobenzoic acid and 2-nitrothiophenol.

Materials:

- 2-chlorobenzoic acid
- 2-nitrothiophenol
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Copper(I) iodide (CuI)
- Dimethylformamide (DMF)
- Hydrochloric acid (HCl)
- Ethyl acetate
- Brine

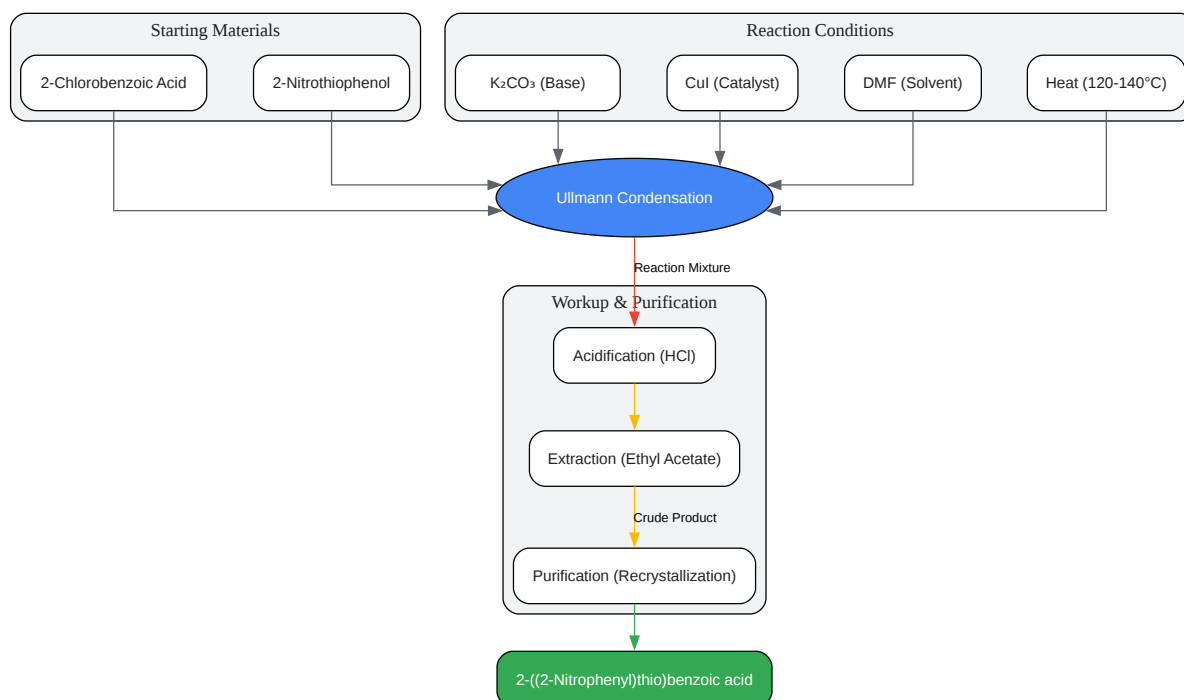
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Deionized water

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-chlorobenzoic acid (1 equivalent), 2-nitrothiophenol (1.1 equivalents), and potassium carbonate (2 equivalents).
- **Solvent and Catalyst Addition:** Add anhydrous dimethylformamide (DMF) to the flask to create a stirrable suspension. To this mixture, add a catalytic amount of copper(I) iodide (0.1 equivalents).
- **Reaction:** Heat the reaction mixture to a temperature of 120-140°C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
- **Workup:**
  - Once the reaction is complete, allow the mixture to cool to room temperature.
  - Acidify the mixture with 1M hydrochloric acid (HCl) to a pH of approximately 2. This will protonate the carboxylic acid and precipitate the product.
  - Extract the aqueous layer with ethyl acetate (3 x 50 mL).
  - Combine the organic layers and wash with water and then with brine.
  - Dry the organic layer over anhydrous sodium sulfate.
- **Purification:**
  - Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
  - The crude **2-((2-Nitrophenyl)thio)benzoic acid** can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.

## Logical Workflow for Synthesis

The synthesis of **2-((2-Nitrophenyl)thio)benzoic acid** via the Ullmann condensation follows a clear logical progression from starting materials to the final product.



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Caption: Synthetic workflow for **2-((2-Nitrophenyl)thio)benzoic acid**.

## Biological Signaling Pathways

While the biological activity of compounds containing nitro and thio functional groups has been documented, specific signaling pathways directly modulated by **2-((2-Nitrophenyl)thio)benzoic acid** have not been extensively characterized in publicly available literature. Nitro-containing compounds are known to participate in redox-sensitive signaling pathways, and thioethers can interact with various biological targets. For instance, certain nitro-fatty acids have been shown to influence the KEAP1-NRF2 and heat shock response pathways.[6][7] However, further research is required to elucidate the specific mechanism of action and biological targets of **2-((2-Nitrophenyl)thio)benzoic acid**.

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